molecular formula C10H10F2O2 B2863392 (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248202-46-0

(2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2863392
CAS No.: 2248202-46-0
M. Wt: 200.185
InChI Key: TVMRJYHAVDILDA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a phenylpropanoic acid derivative, using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique difluorophenyl group makes it valuable for creating fluorinated compounds with enhanced stability and reactivity .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the difluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both a difluorophenyl group and a propanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R)-3-(2,3-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMRJYHAVDILDA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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